7-Ethoxy-7-methylbicyclo[2.2.1]heptane
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Overview
Description
7-Ethoxy-7-methylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a methyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane typically involves the Diels–Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a diene with a dienophile. For this compound, the diene could be a furan derivative, and the dienophile could be an ethoxy-substituted alkene. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a catalyst such as a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-7-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethoxy group, yielding a simpler bicyclic structure.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simplified bicyclic structures.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
7-Ethoxy-7-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a drug candidate or as a scaffold for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane depends on its interactions with molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity. The bicyclic structure provides rigidity and a defined spatial arrangement, which can be crucial for binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
7-Methylbicyclo[2.2.1]heptane: Lacks the ethoxy group, making it less versatile in chemical reactions.
2-Methylidene-7-oxanorbornane: Contains a methylene group, used in polymerizations.
Uniqueness
7-Ethoxy-7-methylbicyclo[2.2.1]heptane is unique due to the presence of both an ethoxy and a methyl group, which provide distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
CAS No. |
85368-91-8 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-ethoxy-7-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-3-11-10(2)8-4-5-9(10)7-6-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
HTNGTLUCPZPCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2CCC1CC2)C |
Origin of Product |
United States |
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